3,5-Diacetylpyridine
Overview
Description
3,5-Diacetylpyridine is an organic compound with the molecular formula C₉H₉NO₂. It is a derivative of pyridine, characterized by the presence of two acetyl groups at the 3 and 5 positions of the pyridine ring. This compound is a white solid that is soluble in organic solvents and is used as a precursor in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diacetylpyridine can be synthesized through the oxidation of 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method involves the aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3,5-Diacetylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diacetylpyridine and its derivatives often involves interactions with biological targets such as enzymes and receptors. The acetyl groups can participate in hydrogen bonding and other interactions that modulate the activity of these targets. For example, some derivatives act as inhibitors of specific enzymes, thereby exerting their biological effects .
Comparison with Similar Compounds
2,6-Diacetylpyridine: Similar in structure but with acetyl groups at the 2 and 6 positions.
3,5-Diacetyl-2,6-dimethylpyridine: A dimethylated derivative of 3,5-diacetylpyridine.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct chemical reactivity and biological activity compared to its isomers and other derivatives. The presence of acetyl groups at the 3 and 5 positions provides unique opportunities for chemical modifications and the synthesis of diverse compounds .
Properties
IUPAC Name |
1-(5-acetylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-3-9(7(2)12)5-10-4-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWNMLQDGSJZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152617 | |
Record name | Ethanone, 1,1'-(3,5-pyridinediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-61-7 | |
Record name | 3,5-Diacetylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1,1'-(3,5-pyridinediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC72373 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1,1'-(3,5-pyridinediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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